8-Cyclopentyl-1,3-dipropylxanthine 8-Cyclopentyl-1,3-dipropylxanthine DPCPX is an oxopurine that is 7H-xanthine substituted at positions 1 and 3 by propyl groups and at position 8 by a cyclohexyl group. It has a role as an adenosine A1 receptor antagonist and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It derives from a 7H-xanthine.
CPX has been used in trials studying the treatment of Cystic Fibrosis.
Brand Name: Vulcanchem
CAS No.: 102146-07-6
VCID: VC0013964
InChI: InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Molecular Formula: C16H24N4O2
Molecular Weight: 304.39 g/mol

8-Cyclopentyl-1,3-dipropylxanthine

CAS No.: 102146-07-6

Reference Standards

VCID: VC0013964

Molecular Formula: C16H24N4O2

Molecular Weight: 304.39 g/mol

8-Cyclopentyl-1,3-dipropylxanthine - 102146-07-6

CAS No. 102146-07-6
Product Name 8-Cyclopentyl-1,3-dipropylxanthine
Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
IUPAC Name 8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)
Standard InChIKey FFBDFADSZUINTG-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3
Description DPCPX is an oxopurine that is 7H-xanthine substituted at positions 1 and 3 by propyl groups and at position 8 by a cyclohexyl group. It has a role as an adenosine A1 receptor antagonist and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It derives from a 7H-xanthine.
CPX has been used in trials studying the treatment of Cystic Fibrosis.
Solubility 3.1 [ug/mL]
Synonyms 1,3-dipropyl-8-cyclopentylxanthine
1,3-DPCPX
8-cyclopentyl-1,3-dipropylxanthine
8-cyclopentyl-3,7-dihydro-1,3-dipropyl-1H-purin-2,6-dione
DPCPX
PD 116948
PD-116,948
PubChem Compound 1329
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator